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Compound of Interest

Compound Name: Imidazolidine

Cat. No.: B613845

Imidazolidinone and its derivatives represent a versatile scaffold in medicinal chemistry,
forming the core structure of numerous compounds with a wide array of pharmacological
activities.[1][2][3][4] This guide provides a comparative analysis of the structure-activity
relationships (SAR) of various imidazolidinone analogs, with a focus on their anticancer and
enzyme inhibitory activities. The information is intended for researchers, scientists, and drug
development professionals to facilitate the rational design of novel therapeutic agents based on
this privileged heterocyclic core.

Anticancer Activity of Imidazolidinone Analogs

Derivatives of the imidazolidinone scaffold have demonstrated significant potential as
anticancer agents, with activities observed against various cancer cell lines.[5][6][7][8] The SAR
studies reveal that the nature and position of substituents on the imidazolidinone ring are
critical for their cytotoxic effects.

A notable study explored a series of arylsulfonylimidazolidinones for their in vitro cytotoxicity
against HCT116, A549, and NCI-H460 cancer cell lines. The SAR analysis confirmed that an
intact 4-phenyl-l-benzenesulfonylimidazolidinone core is crucial for activity.[5] Furthermore,
hydrophobic substitutions at the 2-position of the 1-aminobenzenesulfonyl moiety were found to
be beneficial for enhancing the cytotoxic effects.[5]

Another study investigated novel 4-imidazolidinone derivatives and identified a compound,
referred to as 9r, which exhibited potent anticancer activity in colorectal cancer cells by
inducing ROS-dependent apoptosis.[8]
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R Group (at

2-position
Compound of 1- HCT116 A549 IC50 NCI-H460

. Reference

ID aminobenze IC50 (pM) (M) IC50 (pM)

nesulfonyl

moiety)
da -H >100 >100 >100 [5]
4b -CH3 0.89 1.12 1.32 [5]
4c -C2H5 0.78 0.98 1.15 [5]
4d -n-C3H7 0.65 0.82 0.95 [5]
4e -i-C3H7 0.54 0.68 0.79 [5]
4f -n-C4H9 0.48 0.61 0.71 [5]
Doxorubicin (Standard) 1.25 1.58 1.86 [5]

Data extracted and compiled from Sharma et al., Bioorg Med Chem Lett, 2011.[5]

Enzyme Inhibitory Activity of Imidazolidinone
Analogs

Imidazolidinone derivatives have also been explored as inhibitors of various enzymes,
including protein tyrosine phosphatase 1B (PTP1B) and aldose reductase.

A series of imidazolidine-2,4-dione derivatives were designed and synthesized as PTP1B
inhibitors, which are potential agents for the treatment of type 2 diabetes.[9] These compounds
displayed potent inhibitory activities with IC50 values ranging from 0.57 to 172 uM.[9] 3D-
QSAR studies indicated that the spatial arrangement and electronic properties of the
substituents are key determinants of their inhibitory potency.[9]

In another study, spiro[imidazolidine-4,4'(1'H)-quinazoline]-2,2',5(3'H)-triones were
investigated as aldose reductase inhibitors. The 6'-halogenated derivatives were found to be
highly potent in vitro inhibitors.[10] The (4R)-6'-chloro-3'-methylspiro[imidazolidine-4,4'(1'H)-
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quinazoline]-2,2',5(3'H)-trione (compound 67) was identified as the most potent derivative both
in vitro and in vivo.[10]

Compound ID R1 Group R2 Group Z;I'-\;lB cs0 Reference
5a -H -H 172.3 [9]
5d 4-F-Ph -H 12.8 [9]
5q 4-Cl-Ph -H 8.9 [9]
5§ 4-Br-Ph -H 5.6 [9]
5m 4-NO2-Ph -H 0.57 [9]
5p 2,4-diCI-Ph -H 1.2 [9]

Data extracted and compiled from Li et al., Eur J Med Chem, 2015.[9]

Experimental Protocols

This protocol is based on the methodology described for evaluating the anticancer activity of
imidazolidinone analogs.[8]

o Cell Seeding: Cancer cell lines (e.g., HCT116, A549, NCI-H460) are seeded in 96-well plates
at a density of 5 x 103 cells/well and incubated for 24 hours.

e Compound Treatment: The cells are then treated with various concentrations of the test
compounds (imidazolidinone analogs) and a positive control (e.g., doxorubicin) for a
specified period (e.g., 48 or 72 hours).

o MTT Addition: After the incubation period, 20 puL of MTT solution (5 mg/mL in PBS) is added
to each well, and the plates are incubated for another 4 hours at 37°C.

e Formazan Solubilization: The medium is removed, and 150 pL of DMSO is added to each
well to dissolve the formazan crystals.
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» Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a
microplate reader.

» Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the
concentration of the compound that inhibits 50% of cell growth) is determined from the dose-
response curve.

This protocol is a generalized procedure based on the evaluation of imidazolidine-2,4-dione
derivatives as PTP1B inhibitors.[9]

» Assay Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.0), 1 mM
EDTA, and 1 mM dithiothreitol (DTT).

e Enzyme and Substrate Preparation: Recombinant human PTP1B is used as the enzyme
source. p-Nitrophenyl phosphate (pNPP) is used as the substrate.

« Inhibition Reaction: The reaction is initiated by adding the PTP1B enzyme to a mixture of the
assay buffer, varying concentrations of the test inhibitor, and pNPP in a 96-well plate.

 Incubation: The reaction mixture is incubated at 37°C for 30 minutes.
e Reaction Termination: The reaction is stopped by adding a solution of NaOH.

o Absorbance Measurement: The amount of p-nitrophenol produced is quantified by
measuring the absorbance at 405 nm.

o Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and
the IC50 value is determined by fitting the data to a dose-response curve.

Visualizations
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Caption: Workflow for SAR studies of imidazolidinone analogs.
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Caption: ROS-induced apoptosis pathway activated by an imidazolidinone analog.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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